6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine
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Overview
Description
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,3,4]thiadiazines. This compound is characterized by the presence of a pyrimidine ring fused with a thiadiazine ring, along with a methylsulfanyl group and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazonoyl halide with a suitable thiadiazole precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Chemical Reactions Analysis
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule using appropriate reagents and conditions
Scientific Research Applications
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. .
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used in biological studies to investigate its interactions with biomolecules and its effects on cellular processes
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to interact with cellular receptors can modulate signal transduction pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine can be compared with other similar compounds, such as:
Properties
CAS No. |
63810-93-5 |
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Molecular Formula |
C18H14N4S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-methylsulfanyl-1,3-diphenylpyrimido[5,4-e][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H14N4S2/c1-23-18-19-12-15-17(20-18)24-16(13-8-4-2-5-9-13)21-22(15)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
IGVRSXNIRRDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)SC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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